![molecular formula C15H16N4O3 B11009479 N-(2-hydroxyethyl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11009479.png)
N-(2-hydroxyethyl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
“N-(2-hydroxyethyl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide” is a synthetic organic compound that features an indole moiety, an oxadiazole ring, and a hydroxyethyl group. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-hydroxyethyl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide” typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be formed by cyclization of a suitable precursor, such as a hydrazide, with a nitrile under dehydrating conditions.
Coupling Reactions: The indole and oxadiazole intermediates can be coupled using appropriate linkers and reagents to form the desired compound.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or other reducible functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while reduction of the oxadiazole ring may produce various reduced oxadiazole derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and indole moieties. The structure of N-(2-hydroxyethyl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide suggests potential mechanisms for anticancer activity:
- Mechanism of Action :
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It can induce cell cycle arrest at the G0/G1 phase, inhibiting proliferation.
- Inhibition of Metastasis : By downregulating matrix metalloproteinases (MMPs), it may reduce cancer cell migration and invasion.
Case Studies
-
Synthesis and Evaluation :
A study synthesized several derivatives with similar structures and evaluated their anticancer activity using the MTT assay. Compounds exhibiting low IC50 values indicated strong anticancer potential compared to standard drugs like doxorubicin . -
In Vivo Studies :
Further research is needed to validate the in vivo efficacy and safety of this compound through animal models to assess tumor growth inhibition and survival rates.
Neurological Applications
The indole structure is known for neuroprotective effects. Compounds similar to this compound have been studied for their ability to cross the blood-brain barrier and exert neuroprotective effects.
Mechanisms of Neuroprotection
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory pathways, reducing neuronal damage.
- Oxidative Stress Reduction : It could enhance antioxidant defenses in neuronal cells, protecting against oxidative damage.
- Antimicrobial Activity : Research indicates that indole derivatives can exhibit antimicrobial properties against various bacterial strains.
- Anti-inflammatory Agents : The compound may serve as a scaffold for developing anti-inflammatory drugs targeting chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of “N-(2-hydroxyethyl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide” would depend on its specific biological target. Generally, compounds with indole and oxadiazole moieties can interact with various enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with an indole moiety.
5-(4-Hydroxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid: A compound with an oxadiazole ring and biological activity.
Uniqueness
“N-(2-hydroxyethyl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide” is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(2-hydroxyethyl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with oxadiazole precursors. The process can be summarized as follows:
- Formation of Oxadiazole : The initial step involves the synthesis of 1,2,4-oxadiazole derivatives from appropriate carboxylic acids and hydrazides.
- Indole Coupling : The oxadiazole is then coupled with an indole derivative under acidic or basic conditions to yield the desired compound.
- Hydroxyethyl Substitution : Finally, the hydroxyethyl group is introduced via alkylation or by using a suitable reagent that facilitates the formation of the amide bond.
Antimicrobial Properties
Recent studies have indicated that compounds containing indole and oxadiazole moieties exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values ranging from 0.5 µg/mL to >64 µg/mL against various bacterial strains, including drug-resistant strains like MRSA .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated using various human cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
SKOV-3 (Ovarian) | 23.69 |
PC-3 (Prostate) | 73.05 |
HeLa (Cervical) | 64.66 |
THP-1 (Leukemia) | 39.08 |
These results suggest that the compound has moderate to high cytotoxic effects against cancer cells .
Study 1: Antimicrobial Activity
A study investigated the antimicrobial activity of various indole derivatives, including those similar to this compound. The results highlighted that compounds with longer hydrocarbon chains exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
Study 2: Cytotoxicity Assessment
Another study focused on assessing the cytotoxic effects of indole-based compounds on human cancer cell lines using MTT assays. The results indicated that derivatives with specific substituents showed promising activity against ovarian and prostate cancer cells, suggesting a potential for further development in anticancer therapies .
Properties
Molecular Formula |
C15H16N4O3 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C15H16N4O3/c20-8-7-17-13(21)3-4-14-18-15(19-22-14)11-2-1-10-5-6-16-12(10)9-11/h1-2,5-6,9,16,20H,3-4,7-8H2,(H,17,21) |
InChI Key |
NRBAVJROZZTVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=NOC(=N3)CCC(=O)NCCO |
Origin of Product |
United States |
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